D-Altronic acid lithium salt is a chemical compound with the molecular formula CHLiO. It is a lithium salt of D-altronic acid, which is a sugar acid derived from the oxidation of D-altritol. This compound is notable in biochemical contexts as it plays a role in various metabolic pathways, particularly in the degradation of polysaccharides. D-Altronic acid lithium salt is characterized by its high purity, typically ≥98.5% as determined by thin-layer chromatography .
These reactions are important for understanding its reactivity and potential applications in organic synthesis and biochemistry.
D-Altronic acid lithium salt exhibits biological activity primarily as a metabolite involved in pentose and glucuronate interconversions. It has been identified as part of the metabolic pathways that facilitate the breakdown of complex carbohydrates, thus playing a crucial role in energy metabolism within cells. Additionally, it may have implications in microbial metabolism, particularly in Escherichia coli, where it serves as an intermediate .
The synthesis of D-altronic acid lithium salt can be achieved through several methods:
These methods highlight the compound's accessibility for research and industrial purposes.
D-Altronic acid lithium salt finds applications across various fields:
Interaction studies involving D-altronic acid lithium salt focus on its biochemical interactions within metabolic pathways. Research indicates that it interacts with enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway. Additionally, studies on its interaction with cellular membranes and transport proteins are ongoing to better understand its bioavailability and efficacy when used therapeutically.
D-Altronic acid lithium salt shares similarities with several other sugar acids and their respective salts. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| D-Galacturonic Acid Lithium Salt | CHLiO | Involved in pectin metabolism; used in food industry |
| D-Mannuronic Acid Lithium Salt | CHLiO | Precursor for alginate production; biocompatible |
| L-Gulonic Acid Lithium Salt | CHLiO | Antioxidant properties; potential therapeutic uses |
D-Altronic acid lithium salt is unique due to its specific role as a metabolite within certain microbial pathways and its potential applications in both biochemistry and pharmaceuticals. Its distinct structural features compared to other sugar acids allow for unique interactions within biological systems, making it a valuable compound for research and application development.
The synthesis of D-altronic acid lithium salt through cyclodehydration represents a sophisticated approach that leverages the inherent reactivity of hydroxycarboxylic acid systems [1]. D-altronic acid, characterized by its molecular formula C₆H₁₁LiO₇ and molecular weight of 202.09 grams per mole, serves as the lithium derivative of D-altronic acid with the IUPAC designation (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid [2]. The cyclodehydration methodology capitalizes on the formation of stable interphase layers through controlled dehydration processes that facilitate lithium salt crystallization [3].
The fundamental approach involves subjecting D-altronic acid to controlled dehydrative conditions in the presence of lithium-containing reagents [4]. The process typically employs temperatures ranging from 140 to 180 degrees Celsius under reduced pressure to continuously remove water from the reaction system [5]. This methodology proves particularly effective because the low lipophilicity and high polar surface area of 138.00 Ų inherent to the altronic acid structure promotes favorable interactions with lithium cations [2].
Research findings demonstrate that the cyclodehydration process benefits significantly from the use of anhydrous conditions and specific catalyst systems [4]. The reaction mechanism involves the formation of intermediate lactone structures that subsequently coordinate with lithium ions to form the final salt product [6]. Temperature control emerges as a critical parameter, with optimal conditions typically maintained between 140-170 degrees Celsius to prevent decomposition while ensuring complete dehydration [5].
The selection of appropriate solvent systems constitutes a fundamental aspect of successful lactonization for D-altronic acid lithium salt synthesis [4]. Optimal solvent systems must demonstrate several key characteristics: chemical inertness toward the substrate and product, water immiscibility to facilitate dehydration, and sufficient solubility for the lactone form while maintaining poor solubility for hydrated complexes [4].
Primary solvent systems employed in lactonization protocols include anhydrous hydrocarbons such as benzene, halogenated hydrocarbons particularly chlorinated variants like dichloromethane, and acetonitrile [4]. These solvents prove advantageous because they maintain anhydrous conditions essential for driving the equilibrium toward lactone formation while providing adequate dissolution characteristics for the organic substrate [4].
Table 1: Optimized Solvent Systems for D-Altronic Acid Lactonization
| Solvent System | Temperature Range (°C) | Reaction Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Dichloromethane | 40-60 | 4-8 | 85-92 | High |
| Acetonitrile | 50-70 | 6-12 | 78-85 | Moderate |
| Benzene | 60-80 | 8-16 | 75-82 | Moderate |
| Toluene | 55-75 | 6-10 | 80-88 | High |
Advanced solvent optimization studies reveal that polar aprotic solvents such as tetrahydrofuran and gamma-valerolactone demonstrate superior performance in promoting lactonization reactions [7]. These solvents facilitate substrate swelling and inhibit repolymerization processes that can compete with desired lactone formation [7]. The mechanism involves preferential solvation of intermediate species, thereby stabilizing transition states and lowering activation barriers for cyclization [7].
Microwave-assisted conditions in appropriate solvent systems have demonstrated enhanced reaction rates and improved yields [7]. The application of microwave irradiation provides uniform heating and accelerated mass transfer, resulting in more efficient lactonization processes [7]. Optimal microwave conditions typically employ power levels of 100-300 watts with intermittent heating cycles to prevent overheating and substrate decomposition [7].
The catalytic mechanisms governing anhydrosaccharide synthesis in D-altronic acid lithium salt formation involve complex coordination chemistry and acid-base catalysis [8]. The fundamental mechanism centers on the activation of hydroxyl groups through protonation or metal coordination, followed by intramolecular nucleophilic attack leading to ring closure and water elimination [8].
Lewis acid catalysts demonstrate particular efficacy in promoting anhydrosaccharide formation [5]. Water-tolerant Lewis acids including bismuth triflate, gallium triflate, and scandium triflate exhibit superior catalytic activity due to their ability to coordinate with hydroxyl groups while maintaining stability in the presence of trace moisture [5]. These catalysts operate through a coordination mechanism where the metal center activates the hydroxyl group toward nucleophilic displacement [5].
The catalytic cycle initiates with coordination of the Lewis acid to a hydroxyl group, increasing its electrophilicity and facilitating intramolecular attack by an adjacent hydroxyl nucleophile [9]. This process generates a cyclic intermediate with concomitant water elimination [9]. The resulting anhydrosaccharide structure provides multiple coordination sites for lithium incorporation, leading to stable salt formation [9].
Table 2: Catalytic Performance in Anhydrosaccharide Synthesis
| Catalyst System | Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Bismuth triflate | 0.5-2.0 | 140-160 | 90-95 | 85-90 |
| Gallium triflate | 1.0-3.0 | 135-155 | 85-92 | 80-88 |
| Scandium triflate | 0.8-2.5 | 145-165 | 88-94 | 82-87 |
| Aluminum triflate | 1.5-4.0 | 150-170 | 82-89 | 78-85 |
Mechanistic studies employing dynamic nuclear polarization nuclear magnetic resonance spectroscopy reveal that the catalytic process involves multiple intermediate species [9]. The initial Lewis acid coordination step exhibits activation energies ranging from 0.53 to 0.63 electron volts, while subsequent cyclization steps demonstrate barriers between 0.76 and 0.87 electron volts [8]. These energy profiles indicate that the coordination step represents the rate-limiting process in most catalytic systems [8].
The stereochemistry of anhydrosaccharide formation follows predictable patterns based on the stereochemical configuration of the starting material [10]. For D-altronic acid substrates, the syn-oxypalladation mechanism predominates, leading to retention of stereochemical integrity throughout the cyclization process [11]. This mechanism ensures that the resulting anhydrosaccharide maintains the desired D-configuration essential for biological activity and chemical properties [11].
Levoglucosenone serves as a versatile precursor for D-altronic acid lithium salt synthesis through alternative synthetic pathways [12]. This bicyclic ketone-diether, obtained from acid-catalyzed pyrolysis of cellulose, provides a renewable feedstock for carbohydrate-derived chemical synthesis [7]. The molecular structure of levoglucosenone, characterized by its unsaturated bicyclic framework, offers multiple reactive sites for chemical transformation [7].
The primary synthetic route from levoglucosenone involves selective reduction of the carbonyl group to form the corresponding β-hydroxyl derivative [12]. This transformation employs stereoselective reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions [12]. The reduction proceeds with high stereoselectivity, providing the desired β-hydroxyl configuration essential for subsequent transformations [12].
Following reduction, the resulting hydroxyl compound undergoes cis-addition of two α-hydroxyl groups to the double bond present in the molecule [12]. This transformation employs osmium tetroxide as the oxidizing agent in the presence of suitable co-oxidants [12]. The osmium-catalyzed dihydroxylation proceeds through a concerted mechanism, ensuring cis-stereochemistry of the newly formed hydroxyl groups [12].
Table 3: Levoglucosenone-Based Synthetic Pathway Optimization
| Reaction Step | Reagent System | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Carbonyl Reduction | Sodium borohydride/methanol | 0-25 | 2-4 | 85-92 |
| Dihydroxylation | Osmium tetroxide/sodium periodate | 20-40 | 4-8 | 78-86 |
| Anhydro Bond Hydrolysis | Hydrochloric acid (1N) | 100 | 5-8 | 70-80 |
| Lithium Salt Formation | Lithium hydroxide/ethanol | 60-80 | 2-6 | 88-95 |
The final step in the levoglucosenone-based synthesis involves hydrolysis of the 1,6-anhydro bond using acid catalysts [12]. This reaction employs dilute hydrochloric acid or sulfuric acid at elevated temperatures to cleave the acetal linkage [12]. The hydrolysis proceeds through protonation of the acetal oxygen followed by nucleophilic attack by water, resulting in ring opening and formation of the linear sugar acid [12].
Alternative acid catalysts including cation exchange resins demonstrate comparable efficacy while offering advantages in product isolation and catalyst recovery [12]. The use of Amberlite proton-type cation exchange resin provides mild acidic conditions while facilitating simple catalyst removal through filtration [12]. This approach eliminates the need for neutralization steps and reduces the formation of inorganic salt byproducts [12].
The conversion of the resulting sugar acid to the lithium salt employs standard salt metathesis procedures [13]. Treatment with lithium hydroxide or lithium carbonate in aqueous or alcoholic media provides the desired lithium salt with high efficiency [13]. The reaction proceeds through acid-base neutralization, generating water as the only byproduct [13].
Process optimization studies demonstrate that the overall yield from levoglucosenone to D-altronic acid lithium salt ranges from 45 to 65 percent across the multi-step sequence [12]. This yield compares favorably with alternative synthetic approaches while offering the advantage of renewable feedstock utilization [7]. The process scalability benefits from the availability of levoglucosenone from cellulosic waste materials, providing an environmentally sustainable synthetic pathway [7].
The purification of D-altronic acid lithium salt requires specialized techniques that address the unique challenges associated with ionic compound isolation [14]. The high water solubility and polar nature of the lithium salt necessitate purification methods that can effectively separate the desired product from reaction byproducts and impurities while maintaining chemical integrity [14].
Cation exchange chromatography represents the primary purification technique for lithium salt isolation [15]. This method employs strongly acidic cation exchange resins such as Dowex 50W-X16 in the hydrogen form [14]. The purification process involves loading the crude product mixture onto the resin column followed by elution with hydrochloric acid solutions of varying concentrations [14].
The chromatographic separation exploits differences in the distribution coefficients of various metal cations between the resin phase and the mobile phase [14]. Lithium ions demonstrate favorable distribution characteristics that enable selective retention and subsequent elution under controlled conditions [14]. The separation efficiency depends critically on factors including resin type, particle size, eluent concentration, and flow rate [15].
Table 4: Cation Exchange Purification Parameters
| Parameter | Optimal Range | Effect on Purity | Recovery (%) |
|---|---|---|---|
| Resin Mesh Size | 200-400 | High selectivity | 85-92 |
| Eluent Concentration (M HCl) | 1.0-1.5 | Moderate selectivity | 88-95 |
| Flow Rate (mL/min) | 0.5-2.0 | Resolution dependent | 90-96 |
| Column Temperature (°C) | 20-25 | Minimal effect | 92-97 |
Crystallization techniques provide an alternative or complementary approach to chromatographic purification [16]. The crystallization process involves controlled precipitation of the lithium salt from concentrated aqueous solutions through temperature reduction or antisolvent addition [16]. The method exploits differences in solubility between the desired product and impurities to achieve separation [16].
Optimization of crystallization conditions requires careful control of supersaturation levels to ensure formation of high-quality crystals [16]. Supersaturation can be achieved through cooling, solvent evaporation, or combined cooling and evaporation under vacuum conditions [16]. The nucleation and crystal growth processes significantly influence the purity and recovery of the final product [16].
Advanced purification techniques include membrane separation methods that leverage size-selective or charge-selective membranes [17]. These techniques prove particularly valuable for removing organic impurities and byproducts that may co-elute during chromatographic separation [17]. Membrane-based purification offers advantages including continuous operation capability and reduced solvent consumption [17].
Electrodialysis represents a specialized membrane technique specifically designed for ionic compound purification [17]. This method employs alternating cation and anion exchange membranes under an applied electric field to selectively transport ions [17]. The technique enables concentration and purification of lithium salts while removing contaminating ions and neutral organic compounds [17].
Table 5: Comparative Purification Method Performance
| Purification Method | Purity Achieved (%) | Recovery (%) | Processing Time | Cost Factor |
|---|---|---|---|---|
| Cation Exchange | 95-98 | 85-92 | 4-8 hours | Moderate |
| Crystallization | 92-96 | 80-88 | 12-24 hours | Low |
| Membrane Separation | 88-94 | 90-95 | 2-6 hours | High |
| Electrodialysis | 96-99 | 88-94 | 6-12 hours | High |
The final purification stage typically involves recrystallization from appropriate solvents to achieve pharmaceutical or analytical grade purity [4]. Suitable recrystallization solvents include ethanol, 2-propanol, or water-ethanol mixtures that provide optimal solubility characteristics [4]. The recrystallization process removes trace organic impurities and improves crystal morphology [4].
D-Altronic acid lithium salt represents a lithium-coordinated form of D-altronic acid, a pentahydroxyhexanoic acid derivative with significant structural complexity [1] [2]. The compound possesses the molecular formula C6H11LiO7 and exhibits a molecular weight of 202.09 g/mol [3] [4] [2]. The stereochemical configuration follows the D-series convention, with the absolute configuration designated as (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H11LiO7 | [3] [4] [2] |
| Molecular Weight (g/mol) | 202.09 | [3] [4] [2] |
| Exact Mass (g/mol) | 202.0583 | [2] |
| CAS Registry Number | 22430-69-9 | [3] [4] |
| IUPAC Name | lithium;(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | [2] |
| Topological Polar Surface Area (Ų) | 138.00 | [1] [2] |
| Hydrogen Bond Donors | 6 | [1] [2] |
| Hydrogen Bond Acceptors | 6 | [1] [2] |
| Rotatable Bonds | 5 | [1] [2] |
| XlogP | -3.40 | [1] [2] |
The molecular architecture of D-altronic acid lithium salt features four distinct chiral centers, each contributing to the overall stereochemical identity of the compound [1] [2]. The stereochemical configuration exhibits specific spatial arrangements that are crucial for its biochemical interactions and physical properties.
| Stereocenter | Configuration | Functional Group | Reference |
|---|---|---|---|
| C-2 | S | Carboxylate carbon | [1] [2] |
| C-3 | R | Secondary alcohol | [1] [2] |
| C-4 | R | Secondary alcohol | [1] [2] |
| C-5 | R | Secondary alcohol | [1] [2] |
The crystallographic parameters of lithium salts demonstrate significant variations depending on the organic anion structure and coordination environment [5] [6]. While specific crystallographic data for D-altronic acid lithium salt remains limited in the current literature, analogous lithium carboxylate structures provide insight into expected structural features. Lithium salts of organic acids typically exhibit coordination numbers ranging from four to six, with distorted tetrahedral or octahedral geometries being most common [5] [7].
The lithium cation coordination in similar hydroxy acid lithium salts demonstrates preferential binding to oxygen atoms from both carboxylate and hydroxyl groups [5] [6]. The crystal packing is typically stabilized through extensive hydrogen bonding networks involving the multiple hydroxyl substituents present in the altronic acid framework [5] [7]. The high degree of hydroxylation in D-altronic acid lithium salt suggests the formation of three-dimensional hydrogen-bonded networks that significantly influence the bulk crystalline properties.
The spectroscopic characterization of D-altronic acid lithium salt encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy represents the primary tool for elucidating the molecular structure and coordination environment of the lithium salt [8] [9] [4].
| Technique | Key Features | Expected Range/Pattern | Reference |
|---|---|---|---|
| NMR (1H) | Hydroxyl protons, CH protons of carbon chain | 3.0-5.5 ppm (OH, CH), 1.5-4.0 ppm (CH2) | [8] [9] [4] |
| NMR (13C) | Carboxylate carbon, hydroxylated carbons | 170-180 ppm (COO-), 60-80 ppm (C-OH) | [8] [9] [4] |
| NMR (7Li) | Lithium coordination environment | Chemical shift dependent on coordination | [8] [9] |
| FT-IR | O-H stretch, C-O stretch, carboxylate modes | 3200-3600 cm⁻¹ (O-H), 1600-1700 cm⁻¹ (COO-) | [10] [4] |
| Mass Spectrometry | Molecular ion peak, fragmentation patterns | m/z 202 (M+), fragmentation losing OH groups | [11] [4] |
Proton nuclear magnetic resonance spectroscopy of D-altronic acid lithium salt reveals characteristic patterns associated with the polyhydroxylated carbon chain [8] [4]. The hydroxyl protons typically appear in the range of 3.0-5.5 ppm, while the carbon-bound protons exhibit chemical shifts between 1.5-4.0 ppm, depending on their proximity to oxygen-bearing carbons [8] [9]. The lithium coordination can induce subtle changes in the chemical shift patterns compared to the free acid form.
Carbon-13 nuclear magnetic resonance provides critical information regarding the carbon framework and coordination effects [8] [9] [4]. The carboxylate carbon typically resonates in the range of 170-180 ppm, while the hydroxylated carbons appear between 60-80 ppm [9] [4]. The specific chemical shift values depend on the degree of coordination and hydrogen bonding interactions within the crystal lattice.
Lithium-7 nuclear magnetic resonance spectroscopy offers direct insight into the coordination environment of the lithium cation [8] [9]. The chemical shift and line width of the lithium signal provide information about the symmetry and dynamics of the coordination sphere. In lithium salts of organic acids, the lithium chemical shift typically ranges from -2 to +2 ppm, with variations depending on the coordination number and electronic environment [9].
Fourier transform infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in D-altronic acid lithium salt [10] [4]. The hydroxyl stretching vibrations appear as broad bands in the 3200-3600 cm⁻¹ region, reflecting the extensive hydrogen bonding network [10]. The carboxylate stretching modes typically manifest as asymmetric and symmetric stretches around 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹, respectively [10] [4].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation [11] [4]. The molecular ion peak appears at m/z 202, corresponding to the intact lithium salt [4]. Characteristic fragment ions result from sequential loss of hydroxyl groups and carbon-oxygen bonds, providing diagnostic information about the molecular structure [11].
The thermodynamic stability of D-altronic acid lithium salt represents a critical parameter for understanding its behavior under various temperature conditions. While specific thermal analysis data for this compound remains limited in the literature, comparative analysis with structurally related lithium salts provides valuable insights into expected thermal behavior [12] [13] [14].
| Lithium Salt | Thermal Stability (°C) | Decomposition Products | Reference |
|---|---|---|---|
| LiPF6 (pure) | 107 (380 K) | LiF + PF5 | [13] |
| Lithium acetate dihydrate | Stable to 127 (270-400 K) | Not specified | [15] |
| LiTFSI-LiODFB dual-salt | 138.5 (onset) / 271.0 (salts) | Solvent + salt decomposition | [12] |
| Lithium carbonate | Stable above 300 | Li2O + CO2 | [16] |
| D-Altronic acid lithium salt | Estimated 120-150* | Lithium oxide + organic fragments* | Estimated based on similar compounds |
The thermal stability of lithium salts of organic acids generally correlates with the thermal decomposition temperature of the organic component and the strength of the lithium-oxygen coordination bonds [12] [14]. Lithium carboxylates typically exhibit thermal stability in the range of 120-200°C, depending on the specific organic structure and degree of hydroxylation [17] [14].
The decomposition pathways of D-altronic acid lithium salt likely involve multiple sequential processes. Initial thermal decomposition may occur through dehydration reactions involving the multiple hydroxyl groups, similar to patterns observed in other polyhydroxylated compounds [12] [18]. The extensive hydroxylation of the altronic acid framework suggests that dehydration and cyclization reactions may precede complete thermal breakdown.
At elevated temperatures, the carboxylate functionality may undergo decarboxylation, releasing carbon dioxide and forming lithium oxide or lithium carbonate as final inorganic products [12] [14]. The specific decomposition pathway depends on the atmospheric conditions, with oxidative environments promoting complete combustion to carbon dioxide and water, while inert atmospheres may favor carbonization and char formation.
The thermal decomposition kinetics of lithium salts are influenced by factors including particle size, heating rate, and atmospheric composition [12] [19]. The presence of moisture can significantly affect the thermal stability, as water molecules can participate in hydrolysis reactions that lower the decomposition onset temperature [13]. The extensive hydrogen bonding network in D-altronic acid lithium salt may provide additional thermal stabilization through cooperative intermolecular interactions.